molecular formula C11H21NO2 B127278 Tert-butyl N-[(3R)-hex-1-en-3-yl]carbamate CAS No. 158807-44-4

Tert-butyl N-[(3R)-hex-1-en-3-yl]carbamate

Cat. No.: B127278
CAS No.: 158807-44-4
M. Wt: 199.29 g/mol
InChI Key: FTTANWBTDLVFOG-VIFPVBQESA-N
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Description

Tert-butyl N-[(3R)-hex-1-en-3-yl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by its unique structure, which includes a vinyl group and a tert-butyl ester group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[(3R)-hex-1-en-3-yl]carbamate can be achieved through several methods. One common approach involves the reaction of (1R)-1-vinylbutanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction control, higher yields, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(3R)-hex-1-en-3-yl]carbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to produce the corresponding alcohol and carbamic acid.

    Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohol.

    Substitution: The vinyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.

Major Products Formed

Scientific Research Applications

Tert-butyl N-[(3R)-hex-1-en-3-yl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds in the body.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Tert-butyl N-[(3R)-hex-1-en-3-yl]carbamate involves its interaction with specific molecular targets. In biological systems, it may act as a prodrug, releasing active compounds upon hydrolysis. The vinyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with enzymes and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the vinyl group.

    tert-Butyl acetate: An ester with a tert-butyl group but different functional groups.

    Vinyl acetate: Contains a vinyl group but different ester functionality.

Uniqueness

Tert-butyl N-[(3R)-hex-1-en-3-yl]carbamate is unique due to its combination of a vinyl group and a tert-butyl ester group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

158807-44-4

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

tert-butyl N-[(3R)-hex-1-en-3-yl]carbamate

InChI

InChI=1S/C11H21NO2/c1-6-8-9(7-2)12-10(13)14-11(3,4)5/h7,9H,2,6,8H2,1,3-5H3,(H,12,13)/t9-/m0/s1

InChI Key

FTTANWBTDLVFOG-VIFPVBQESA-N

SMILES

CCCC(C=C)NC(=O)OC(C)(C)C

Isomeric SMILES

CCC[C@H](C=C)NC(=O)OC(C)(C)C

Canonical SMILES

CCCC(C=C)NC(=O)OC(C)(C)C

Synonyms

Carbamic acid, (1-ethenylbutyl)-, 1,1-dimethylethyl ester, (R)- (9CI)

Origin of Product

United States

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